molecular formula C9H9N3 B6206067 7-methylquinazolin-2-amine CAS No. 1936498-79-1

7-methylquinazolin-2-amine

Cat. No.: B6206067
CAS No.: 1936498-79-1
M. Wt: 159.2
InChI Key:
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Description

7-methylquinazolin-2-amine is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a methyl group at the 7th position and an amino group at the 2nd position in the quinazoline ring structure imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methylquinazolin-2-amine can be achieved through various synthetic routes. One common method involves the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones, mediated by hydrochloric acid . This method provides high yields and allows for the use of a wide range of substrates.

Another approach involves the reaction of 2-aminobenzonitriles with N-benzyl cyanamides, resulting in the formation of 2-amino-4-iminoquinazolines . This method also demonstrates high efficiency and practicality for the synthesis of 2-aminoquinazoline derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-methylquinazolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert quinazolinone derivatives back to the corresponding amines.

    Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which exhibit different biological activities and chemical properties depending on the nature of the substituents introduced.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: A closely related compound with a similar structure but different biological activities.

    2-aminoquinazoline: Another derivative with an amino group at the 2nd position, but without the methyl group at the 7th position.

    4(3H)-quinazolinone: A quinazoline derivative with a carbonyl group at the 4th position.

Uniqueness

7-methylquinazolin-2-amine is unique due to the presence of both a methyl group at the 7th position and an amino group at the 2nd position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various scientific research and industrial applications.

Properties

CAS No.

1936498-79-1

Molecular Formula

C9H9N3

Molecular Weight

159.2

Purity

95

Origin of Product

United States

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